Ergothioneine

Antioxidant Assay Oxidative Stress Free Radical Scavenging

Generic antioxidant substitution risks irreproducible cytoprotection data. Ergothioneine's stable thione tautomer resists autoxidation across pH 3.0-9.0 and temperatures up to 100°C, eliminating reagent degradation variability in thermal stress assays. • Thermal stability: Retains full activity at 100°C where ascorbic acid degrades. • Targeted delivery: Active OCTN1 (SLC22A4) transporter-mediated cellular uptake (Km ~21 µM) enables mitochondrial accumulation. • Formulation breadth: Broad pH compatibility suits acidic peels, neutral media, and alkaline conditions. Supplied with rigorous analytical QC; reliable cold-chain global logistics.

Molecular Formula C9H15N3O2S
Molecular Weight 229.30 g/mol
CAS No. 497-30-3
Cat. No. B1671048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgothioneine
CAS497-30-3
Synonyms2 Thiol L histidine betaine
2-Thiol-L-histidine-betaine
Ergothioneine
Thioneine
Molecular FormulaC9H15N3O2S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-]
InChIInChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1
InChIKeySSISHJJTAXXQAX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ergothioneine (CAS 497-30-3) Procurement Guide: A Stable, Bioavailable Thiol Antioxidant


Ergothioneine (EGT) is a naturally occurring, sulfur-containing histidine betaine amino acid [1]. It is synthesized by certain fungi, actinobacteria, and cyanobacteria, and humans acquire it exclusively through diet, as they lack the biosynthetic pathway [1]. EGT is distinguished from typical thiol antioxidants like glutathione by its existence at physiological pH primarily in the stable thione tautomeric form, which is resistant to autoxidation and self-oxidation [2]. It is actively taken up and distributed to tissues by a highly specific, high-affinity transporter, solute carrier family 22 member 4 (SLC22A4), also known as OCTN1, underscoring its physiological importance as a cytoprotective agent [1][2].

Molecular Stability Stable thione tautomer resists autoxidation at physiological pH
Cellular Uptake Active transport via OCTN1 enables targeted intracellular accumulation
Source Naturally occurring histidine betaine; dietary origin for mammals

Why Substituting Ergothioneine with Other Antioxidants Can Compromise Assay or Formulation Outcomes


Generic substitution of antioxidants is a significant risk in research and product development. Unlike common antioxidants such as glutathione (GSH) or ascorbic acid, ergothioneine's molecular structure, which favors a stable thione form at physiological pH, grants it unique stability against heat and autoxidation [1]. Furthermore, it is not merely a passive scavenger but is actively accumulated by cells via the highly specific OCTN1 transporter (Km ~21 µM), a mechanism not shared by other small-molecule antioxidants like GSH or Trolox [2]. Therefore, substituting ergothioneine with an in-class alternative will not replicate its superior stability in formulations nor its targeted cellular uptake and retention, leading to irreproducible or diminished protective effects [1][2].

Stability mismatch
Common antioxidants like ascorbic acid degrade under heat or alkaline pH; ergothioneine thione form maintains activity.
Uptake mechanism not replicated
GSH and Trolox lack OCTN1-mediated transport; cellular retention and mitochondrial access may differ significantly.
Functional assay context shifts
Substituting with in-class antioxidant may alter radical scavenging profile and endpoint interpretation.

Quantitative Differentiation of Ergothioneine (CAS 497-30-3) Against Common Antioxidant Benchmarks


Ergothioneine Demonstrates Superior Free Radical Scavenging Capacity vs. GSH, Uric Acid, and Trolox

In a direct head-to-head in vitro comparison, ergothioneine (EGT) was the most active scavenger of free radicals compared to reduced glutathione (GSH), uric acid, and Trolox [1]. EGT's antioxidant capacity against peroxyl radicals was quantified as 5.53 ± 1.27 TOSC units, which was significantly higher (25% greater; P < 0.01) than that of Trolox, the water-soluble vitamin E analog, which measured 4.4 ± 0.6 TOSC units [1]. Its capacity against hydroxyl radicals (0.34 ± 0.09 TOSC units) was 60% higher than that of uric acid (0.21 ± 0.04 TOSC units; P < 0.001), a recognized reference antioxidant for this radical [1].

Radical Scavenging
Head-to-head
25% greater TOSC vs. Trolox (P
Reported peroxyl/hydroxyl radical scavenging context
TOSC assay; in vitro comparison
Thermal Stability
Head-to-head
EGT activity maintained 25–100°C; ascorbic acid reduced to 23% at 100°C
Supports heat-processing compatibility screening
ORAC assay, 25–100°C range
Alkaline pH Stability
Head-to-head
EGT 100% activity for 7 days at pH 7.2–9.0; garlic acid ~70% by day 3
Reported pH-resilience for formulation buffers
ORAC assay, 7-day incubation
Transporter Uptake
Head-to-head
EGT: OCTN1 Km ~21 µM GSH: no specific transport
Supports transporter-mediated uptake model
Caco-2 cell cytoprotection dependent on OCTN1
Mitochondrial Accumulation
Class-level
Direct mitochondrial uptake confirmed by mass spectrometry in cells and animals
Context-dependent; alternative import pathways proposed
Common antioxidants lack dedicated mitochondrial transporter
Food Preservation
Reported
EGT more effective than TBHQ in retaining fish color, pH, and inhibiting spoilage
Reported preservation context; numeric data not provided
Stored fresh fish model
Antioxidant Assay Oxidative Stress Free Radical Scavenging

Ergothioneine Retains Antioxidant Activity Under High Heat vs. Rapid Degradation of Ascorbic Acid

A direct head-to-head comparison assessed the effect of heat on antioxidant activity using the ORAC assay [1]. Ergothioneine (EGT) maintained high antioxidative activity across a temperature range from 25°C to 100°C [1]. In stark contrast, the antioxidant activity of L-ascorbic acid (Vitamin C) showed a proportional decrease with increasing temperature, with its activity at 100°C falling to only 23% of its initial value at 25°C [1].

Thermal Stability
Head-to-head
EGT activity maintained 25–100°C; ascorbic acid reduced to 23% at 100°C
Supports heat-processing compatibility screening
ORAC assay, 25–100°C range
Formulation Stability Thermal Processing Food Science

Ergothioneine Maintains Antioxidant Activity Under Alkaline pH vs. Rapid Degradation of Garlic Acid

In a direct head-to-head comparison of pH stability using the ORAC assay, ergothioneine (EGT) demonstrated significantly greater resilience under alkaline conditions compared to garlic acid [1]. While EGT maintained its full antioxidative activity for 7 days under neutral and alkaline conditions (pH 7.2 and pH 9.0), the activity of garlic acid decreased to approximately 70% of its original value by day 3 [1].

Alkaline pH Stability
Head-to-head
EGT 100% activity for 7 days at pH 7.2–9.0; garlic acid ~70% by day 3
Reported pH-resilience for formulation buffers
ORAC assay, 7-day incubation
pH Stability Formulation Science Antioxidant Assay

Ergothioneine's Cellular Uptake is Mediated by a Highly Specific Transporter (OCTN1) Not Shared by GSH

Unlike glutathione, which diffuses or is transported via non-specific pathways, ergothioneine (EGT) is actively taken up into cells by a highly specific, high-affinity transporter, OCTN1 (SLC22A4) [1]. The reported Michaelis constant (Km) for EGT transport by human OCTN1 is approximately 21 µM, indicating high affinity [2]. A direct head-to-head study using Caco-2 colon tumor cells demonstrated that while EGT protected cells from oxidative stress in an OCTN1-dependent manner, glutathione provided no protection in this same model, highlighting the functional consequence of transporter-mediated uptake [3].

Transporter Uptake
Head-to-head
EGT: OCTN1 Km ~21 µM GSH: no specific transport
Supports transporter-mediated uptake model
Caco-2 cell cytoprotection dependent on OCTN1
Bioavailability Transporter Biology Cellular Uptake

Ergothioneine Accumulates in Mitochondria, a Target Organelle Not Addressed by Common Antioxidants

Using mass spectrometry, a 2024 study demonstrated direct uptake and accumulation of ergothioneine (EGT) in isolated mitochondria as well as in mitochondria from EGT-treated cells and animals [1]. This represents a significant differentiation from many common hydrophilic antioxidants (e.g., ascorbic acid, GSH), which do not have a dedicated mitochondrial uptake mechanism and are generally excluded by the mitochondrial membrane potential. While the OCTN1 transporter contributes, the study also suggests the existence of alternative mitochondrial import pathways, highlighting a specific and robust mechanism for mitochondrial targeting [1].

Mitochondrial Accumulation
Class-level
Direct mitochondrial uptake confirmed by mass spectrometry in cells and animals
Context-dependent; alternative import pathways proposed
Common antioxidants lack dedicated mitochondrial transporter
Mitochondrial Health Bioenergetics Subcellular Targeting

Ergothioneine is a More Effective Preservative than TBHQ in Food Models

In a direct head-to-head application test, ergothioneine (EGT) demonstrated superior preservation effects on fresh fish compared to the synthetic antioxidant tertiary butylhydroquinone (TBHQ) [1]. The study reported that EGT was more effective in retaining the color and pH of fresh fish and in inhibiting protein oxidation and fish spoilage [1]. While the source does not provide the exact numeric percentage improvement over TBHQ, it states unequivocally that EGT "showed better effects than TBHQ" in these specific preservation metrics [1].

Food Preservation
Reported
EGT more effective than TBHQ in retaining fish color, pH, and inhibiting spoilage
Reported preservation context; numeric data not provided
Stored fresh fish model
Food Preservation Shelf-Life Extension Natural Preservatives

High-Impact Research and Industrial Scenarios for Ergothioneine (CAS 497-30-3)


In Vitro Assays Requiring Thermally or pH-Stable Antioxidant Controls

In experiments where antioxidant activity must be maintained across varying temperatures (e.g., thermal stress assays) or pH gradients (e.g., cellular compartment models), ergothioneine's proven stability from 25°C to 100°C and across a pH range of 3.0 to 9.0 makes it a superior control or test compound compared to ascorbic acid or garlic acid [1][2]. Its use reduces experimental variability introduced by reagent degradation.

Cellular Studies of Oxidative Stress and Mitochondrial Dysfunction

Research focused on intracellular or organelle-specific protection against oxidative stress is a primary use case. Ergothioneine's active uptake via the OCTN1 transporter [1] and its demonstrated ability to accumulate within mitochondria [2] provide a unique tool for probing cytoprotective mechanisms. This is particularly relevant for models of neurodegeneration, cardiovascular disease, and metabolic disorders where mitochondrial health is a central readout.

Development of Heat-Processed Functional Foods and Beverages

For food scientists and product developers, ergothioneine offers a natural, heat-stable antioxidant solution for formulations that undergo pasteurization, sterilization, or hot-fill processing [1]. Its ability to retain activity where vitamin C degrades allows for the creation of shelf-stable products with a validated antioxidant claim. Furthermore, its efficacy as a food preservative, outperforming TBHQ in fish models, supports its use in extending the shelf-life of fresh and processed foods [2].

Advanced Skincare Formulations Targeting Photoaging and Long-Term Stability

In cosmetic science, ergothioneine is relevant for high-performance anti-aging and protective formulations. Its stability over a broad pH range ensures compatibility with various cosmetic bases (e.g., acidic peels or alkaline cleansers) and long-term product efficacy [1]. Its unique cellular uptake mechanism [2] provides a scientific basis for claims of deep cellular protection against UV-induced ROS and other environmental stressors, differentiating it from topically applied antioxidants that act only on the skin's surface.

Application
Selection Property
Validation Focus
Thermal/pH-stress antioxidant assays
Stability across temperature and pH gradients
Assay reproducibility under stress conditions
Cellular oxidative stress and mitochondrial studies
OCTN1 transporter-mediated uptake and organelle accumulation
Intracellular retention and mitochondrial endpoint monitoring
Heat-processed functional food development
Thermal stability and preservative efficacy
Shelf-life extension and antioxidant claim validation
Skincare formulation stability and cellular protection research
Broad pH compatibility and cellular uptake mechanism
Long-term stability and cellular protection endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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